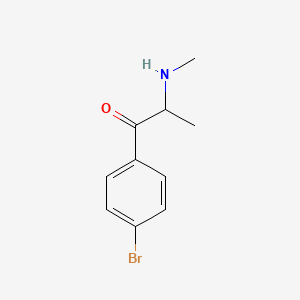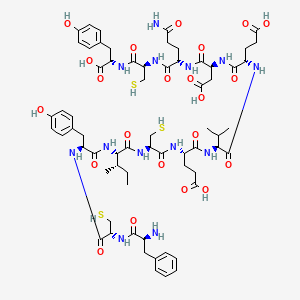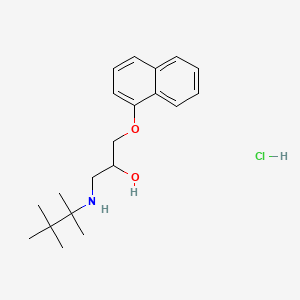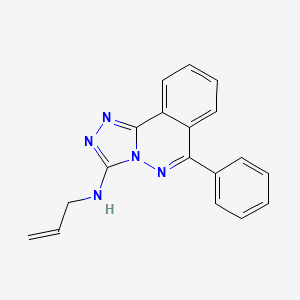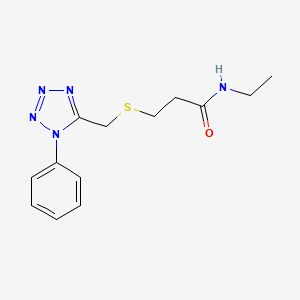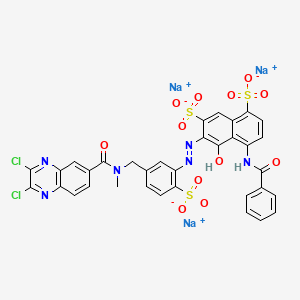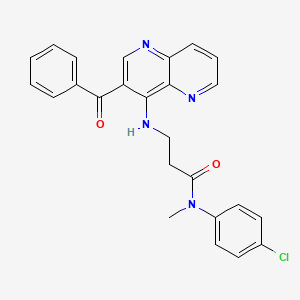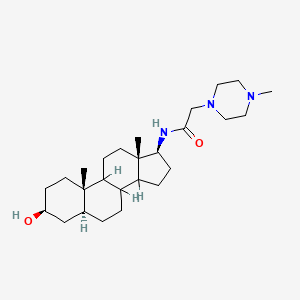
Piperazinium, 1,1'-trimethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazinium, 1,1’-trimethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1,1’-trimethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride typically involves the reaction of piperazine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. The specific synthetic route can vary, but it generally involves multiple steps to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions are crucial to optimize the production process and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazinium, 1,1’-trimethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
Applications De Recherche Scientifique
Piperazinium, 1,1’-trimethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Piperazinium, 1,1’-trimethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Trimethylenebis(4-(3-chlorophenyl)piperazine): This compound has a similar structure but with different substituents on the piperazine ring.
1,1’-Trimethylenebis(uracil) photodimer: Another related compound with a different core structure but similar functional groups.
Uniqueness
Piperazinium, 1,1’-trimethylenebis(4-(2-chloroethyl)-1-methyl-, dichloride, dihydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
102517-21-5 |
|---|---|
Formule moléculaire |
C17H38Cl6N4 |
Poids moléculaire |
511.2 g/mol |
Nom IUPAC |
4-(2-chloroethyl)-1-[3-[4-(2-chloroethyl)-1-methylpiperazin-1-ium-1-yl]propyl]-1-methylpiperazin-1-ium;dichloride;dihydrochloride |
InChI |
InChI=1S/C17H36Cl2N4.4ClH/c1-22(14-8-20(6-4-18)9-15-22)12-3-13-23(2)16-10-21(7-5-19)11-17-23;;;;/h3-17H2,1-2H3;4*1H/q+2;;;;/p-2 |
Clé InChI |
ZKRPCUFOVODZCY-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCN(CC1)CCCl)CCC[N+]2(CCN(CC2)CCCl)C.Cl.Cl.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


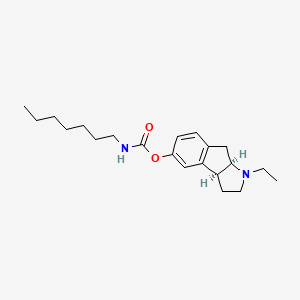

![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
